molecular formula C12H17ClN2O5S2 B8556225 UK 12130 CAS No. 52295-48-4

UK 12130

Cat. No.: B8556225
CAS No.: 52295-48-4
M. Wt: 368.9 g/mol
InChI Key: AYUCZFQOHBTJTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of UK-12130 involves several steps, including the use of sulphone and sulphonamide groups. The preparation method typically includes the following steps:

Chemical Reactions Analysis

UK-12130 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UK-12130 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of UK-12130 involves its interaction with specific molecular targets and pathways in the brain. It acts as a vasodilator by relaxing the smooth muscles in the blood vessels, leading to increased blood flow. The molecular targets include receptors and enzymes involved in the regulation of vascular tone. The pathways involved may include the nitric oxide signaling pathway and the cyclic guanosine monophosphate pathway .

Comparison with Similar Compounds

UK-12130 can be compared with other cerebral vasodilators, such as:

    Nimodipine: A calcium channel blocker used to prevent cerebral vasospasm.

    Cinnarizine: An antihistamine and calcium channel blocker used to treat vertigo and motion sickness.

    Flunarizine: A calcium channel blocker used to prevent migraines and treat vertigo.

UK-12130 is unique in its specific chemical structure and its potential for targeted cerebral vasodilation. Its sulphone and sulphonamide groups distinguish it from other compounds in this category .

Properties

CAS No.

52295-48-4

Molecular Formula

C12H17ClN2O5S2

Molecular Weight

368.9 g/mol

IUPAC Name

2-chloro-4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17)

InChI Key

AYUCZFQOHBTJTO-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (4.2 ml) and 4-methoxypiperidine (3.15 g) were added to a solution of 3-chloro-4-sulphamoyl-benzene sulphonyl chloride (8.7 g) in acetone (100 ml). The mixture was stirred at room temperature for 1 hour and then poured into 50 ml of N-hydrochloric acid. The resulting product was removed by filtration, washed with water and recrystallized from isopropanol to give the desired compound (8.4 g), m.p. 165°-167°C.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-hydrochloric acid
Quantity
50 mL
Type
reactant
Reaction Step Two

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